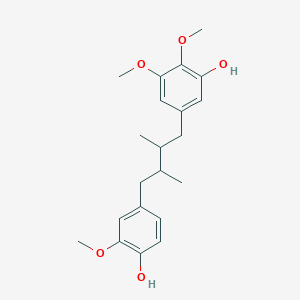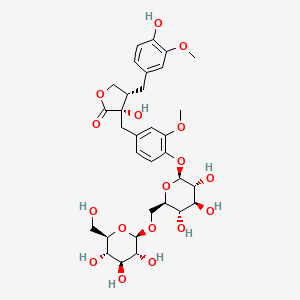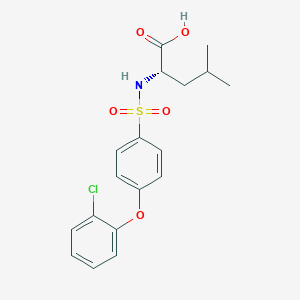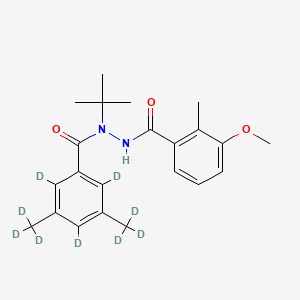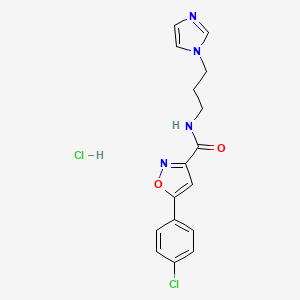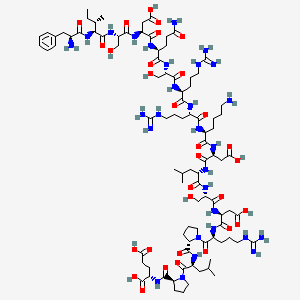
Spexin-2 (53-70), human,mouse,rat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spexin-2 (53-70), human, mouse, rat, also known as NPQ 53-70, is a biologically active peptide derived from the prohormone proNPQ. This peptide is conserved among mammalian species and plays a central role in modulating cardiovascular and renal functions. When administered to rats, Spexin-2 (53-70) has been shown to decrease heart rate and increase urine flow rate .
準備方法
Synthetic Routes and Reaction Conditions
Spexin-2 (53-70) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Spexin-2 (53-70) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed to purify the final product. The peptide is then lyophilized to obtain a stable, dry powder suitable for storage and further use .
化学反応の分析
Types of Reactions
Spexin-2 (53-70) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds between cysteine residues.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .
科学的研究の応用
Spexin-2 (53-70) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cardiovascular and renal functions, as well as its potential involvement in metabolic processes.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension and kidney disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
作用機序
Spexin-2 (53-70) exerts its effects by binding to specific receptors in the cardiovascular and renal systems. It modulates heart rate and urine flow through interactions with G-protein-coupled receptors (GPCRs) and downstream signaling pathways. The peptide’s actions are mediated by its ability to influence ion channels and transporters, leading to changes in cellular activity and physiological responses .
類似化合物との比較
Similar Compounds
Spexin-1: Another peptide derived from the same prohormone, proNPQ, but with different biological activities.
Neuropeptide Q (NPQ): A related peptide with overlapping functions in the central nervous system and peripheral tissues.
Uniqueness
Spexin-2 (53-70) is unique due to its specific sequence and non-amidated form, which confer distinct biological activities compared to other peptides derived from proNPQ. Its ability to modulate both cardiovascular and renal functions makes it a valuable target for research and therapeutic development .
特性
分子式 |
C92H151N29O31 |
|---|---|
分子量 |
2159.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C92H151N29O31/c1-7-47(6)71(119-72(134)49(94)38-48-18-9-8-10-19-48)86(148)118-63(44-124)83(145)113-57(39-68(128)129)78(140)108-53(26-28-66(95)125)76(138)116-61(42-122)81(143)107-52(22-14-32-103-91(98)99)74(136)106-51(21-13-31-102-90(96)97)73(135)105-50(20-11-12-30-93)75(137)112-59(41-70(132)133)80(142)111-56(36-45(2)3)77(139)117-62(43-123)82(144)114-58(40-69(130)131)79(141)109-54(23-15-33-104-92(100)101)87(149)120-34-16-25-65(120)85(147)115-60(37-46(4)5)88(150)121-35-17-24-64(121)84(146)110-55(89(151)152)27-29-67(126)127/h8-10,18-19,45-47,49-65,71,122-124H,7,11-17,20-44,93-94H2,1-6H3,(H2,95,125)(H,105,135)(H,106,136)(H,107,143)(H,108,140)(H,109,141)(H,110,146)(H,111,142)(H,112,137)(H,113,145)(H,114,144)(H,115,147)(H,116,138)(H,117,139)(H,118,148)(H,119,134)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,151,152)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1 |
InChIキー |
MGQPHGPBUDHQPC-YAFPEYQZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


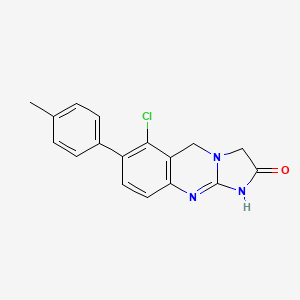

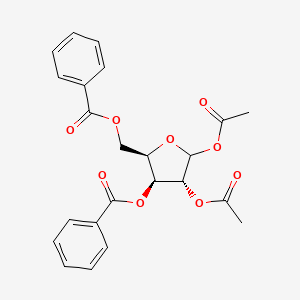

![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
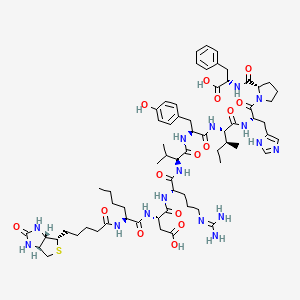
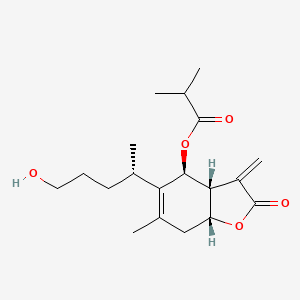
![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)
